1-(4-Acetylphenyl)-3-(propan-2-yl)urea - 72531-19-2

1-(4-Acetylphenyl)-3-(propan-2-yl)urea

Catalog Number: EVT-1639916
CAS Number: 72531-19-2
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol

Compound Description: This compound, also known as Lopressor, is a medication primarily used to treat high blood pressure and chest pain. It is classified as a beta blocker and works by blocking the action of certain natural chemicals in the body, such as adrenaline, on the heart and blood vessels. This results in a slower heart rate and lower blood pressure. []

Relevance: This compound, while having a different core structure than 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, shares a similar side chain containing a propan-2-yl group linked to an amine. This similarity suggests that exploring modifications in this region of both molecules could yield interesting pharmacological properties. []

Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers

Compound Description: This entry refers to a group of four chiral compounds, each a diastereomer of the named structure. These compounds were isolated and found to possess excellent fungicidal activity against Phytophthora capsici. []

Relevance: These diastereomers share the propan-2-yl group linked to an amine with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. The presence of the isopropyl carbamate moiety in these compounds, compared to the urea group in the target compound, suggests an avenue for exploring structural variations and their impact on biological activity. []

1-(4-Phenylquinolin-2-yl)propan-1-one

Compound Description: This compound is a quinoline derivative synthesized through a solvent-free Friedländer synthesis. Its crystal structure and properties, including noncovalent interactions and nonlinear optical properties, have been extensively studied using various computational methods. []

Relevance: While possessing a different core structure than 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, this compound features a propan-1-one substituent. The similarity in the propyl ketone moiety, albeit at a different position compared to the acetyl group in the target compound, provides a point of comparison for studying the impact of structural modifications on molecular properties and potential biological activities. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a highly potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. Its structure, complexed with the CGRP receptor, has been determined at high resolution, aiding in understanding its mechanism of action. The compound exhibits desirable pharmacological properties, making it a promising candidate for the treatment of migraine. []

Relevance: This compound, while structurally complex, shares a key structural feature with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea: the propan-2-yl group linked to a urea moiety. This shared element suggests a possible connection in their binding modes or interactions with biological targets, despite their overall structural differences. []

QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) and QMiPSB (quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate)

Compound Description: These synthetic cannabinoid receptor agonists (SCRAs) are structurally related to QMPSB and have been investigated for their metabolic fate. Both compounds undergo ester hydrolysis as a significant metabolic pathway, highlighting the importance of this transformation in their pharmacological activity. []

Relevance: Both QMMSB and QMiPSB share a propan-2-yl substituent with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. The difference lies in the presence of the sulfamoyl group in QMMSB and QMiPSB, which replaces the urea moiety in the target compound. Comparing the biological activity and metabolic profiles of these compounds can provide insights into the influence of these structural variations. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent antagonist of the human CGRP receptor, developed for the treatment of migraine. It exhibits high potency, favorable toxicological properties, and remarkable aqueous solubility, making it suitable for various administration routes. []

Relevance: Similar to HTL22562, BMS-694153 shares the propan-2-yl group connected to a urea moiety with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. Despite significant differences in their core structures, the presence of this common element suggests a possible role in their binding affinity or selectivity towards specific targets, particularly those involving interactions with this particular side chain. []

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Compound Description: This compound is a chalcone derivative characterized by X-ray crystallography. Its structure reveals a significant dihedral angle between the benzene rings and the prop-2-en-1-one group, highlighting the conformational flexibility of this molecule. []

Relevance: This compound shares the propan-2-yl substituent with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. The key structural difference lies in the presence of a chalcone moiety in place of the urea group in the target compound. Comparing their physical properties and potential biological activities can offer valuable insights into the effects of these structural variations. []

(1S, 2S)-1, 3-dihydroxy-1-(4-nitrophenyl) propan-2-yl Dichloroacetate

Compound Description: This compound, isolated from a marine Streptomyces species, exhibits potent antimicrobial activity against various bacterial and fungal pathogens. Molecular docking studies have indicated its potential to inhibit bacterial protein synthesis by binding to the peptidyl transferase cavity of the 23S ribosomal RNA. []

Relevance: While structurally distinct from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, this compound also contains a propan-2-yl group, albeit with additional hydroxyl and dichloroacetate substitutions. This shared element allows for a comparative analysis of their respective structure-activity relationships, particularly in the context of potential interactions with biological targets that recognize this specific side chain. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This molecule incorporates a thiazole ring, a common feature in numerous natural products and pharmaceutical agents. Its molecular structure, electronic properties, and vibrational spectra have been extensively studied using DFT calculations, offering insights into its chemical reactivity. []

Relevance: Similar to several other related compounds, this compound shares the propan-2-yl substituent with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. The different core structure and the presence of the thiazole ring in this compound, as opposed to the urea group in the target compound, highlight the potential for diversifying chemical structures while retaining specific side chains for targeting desired biological activities. []

3-(Dimethyl/Diethylamino)-{1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one

Compound Description: This series of compounds features a 1,5-benzothiazepine moiety, a pharmacophore known for diverse biological activities. They were synthesized and evaluated for their anticonvulsant activity, with some compounds showing promising results and reduced toxicity compared to existing drugs. []

Relevance: These compounds, while structurally distinct from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, share a propan-1-one moiety, although connected to a different part of the molecule. This similarity, despite the different core structures, offers a valuable point of comparison for understanding how the position and substitution of this functional group affect the biological activity and pharmacological properties of these compounds. []

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs

Compound Description: These analogs, containing a 1,3-dioxoisoindolin-2-yl urea core, were synthesized and evaluated for their anticancer and antioxidant activities. Some analogs exhibited significant anticancer activity against various cancer cell lines, while others displayed good antioxidant potential. []

Relevance: These analogs are structurally related to 1-(4-Acetylphenyl)-3-(propan-2-yl)urea due to the shared urea moiety. The variation in the aromatic substituents and the presence of the 1,3-dioxoisoindolin-2-yl group in the analogs compared to the 4-acetylphenyl group in the target compound provide an opportunity to explore structure-activity relationships and optimize both anticancer and antioxidant properties. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

Compound Description: This compound acts as a Dishevelled 1 (DVL1) inhibitor, targeting the WNT/β-catenin pathway implicated in cancer development. RS4690 exhibited selective DVL1 binding inhibition and effectively suppressed the growth of HCT116 colon cancer cells by inducing ROS production. []

Relevance: RS4690 shares a propan-2-yl group linked to a urea moiety with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. This structural similarity, despite the different core structures, suggests that modifications to this side chain could potentially influence their binding affinity or specificity towards biological targets, particularly those recognizing this specific chemical motif. []

2-(3-(1-(4-Chlorophenyl)cyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propan-2-ol (BMS-823778)

Compound Description: BMS-823778 is a potent and selective inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) enzyme. It demonstrates strong acute pharmacodynamic effects in preclinical models and exhibits favorable pharmacokinetic properties, making it a promising candidate for treating type 2 diabetes and metabolic syndrome. []

Relevance: BMS-823778 shares the propan-2-ol group with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. While the core structures differ significantly, this shared moiety highlights the importance of exploring variations in substituents and their impact on biological activity. []

(Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate

Compound Description: This compound, structurally characterized by X-ray crystallography, features a cyclohexadienone ring system with a substituted amino group. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding interactions with biological targets. []

Relevance: This compound shares the propan-2-yl group with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. The distinct core structures and the presence of a bromine atom and multiple hydroxyl groups in this compound, compared to the acetylphenyl group in the target compound, highlight the diversity of chemical modifications possible while retaining a specific side chain, potentially influencing their respective interactions with biological targets. []

E-[1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate (AMB)

Compound Description: AMB contains a piperidine ring in a chair conformation with various substituents. Its vibrational properties and electronic structure have been investigated using DFT calculations, revealing insights into its molecular properties. []

Relevance: Similar to other related compounds, AMB shares the propan-2-yl substituent with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. The presence of a piperidine ring and a benzoate group in AMB, compared to the urea and acetylphenyl groups in the target compound, respectively, underscores the potential for exploring diverse structural variations while retaining specific side chains to modulate biological activity. []

1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl) urea (Triasulfuron)

Compound Description: This compound is a herbicide known as triasulfuron. Its adsorption behavior in various soil types has been studied, revealing the influence of soil properties on its persistence and potential environmental impact. []

Relevance: Triasulfuron shares the urea moiety with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, highlighting the importance of this functional group in the context of biological activity. The presence of a sulfonyl group and a triazine ring in triasulfuron, compared to the acetylphenyl group in the target compound, underscores the diversity of chemical structures that can be incorporated while retaining a urea moiety, potentially influencing their specific interactions with biological targets. []

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

Compound Description: This group of compounds represents a series of atypical dopamine transporter (DAT) inhibitors with potential therapeutic applications in treating psychostimulant use disorders. Modifications to the core structure, particularly replacing the piperazine ring with homopiperazine or piperidine, were explored to improve DAT affinity and metabolic stability. []

Relevance: While structurally distinct from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, this group of compounds highlights the importance of exploring diverse chemical scaffolds and substituents to achieve desired pharmacological properties, such as improved DAT affinity and metabolic stability, which are crucial factors in drug development. []

1-(4-Bromobenzoyl)-3- [5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound features a thiadiazole ring linked to a urea moiety and a bromobenzoyl group. Its crystal structure, determined by X-ray diffraction, reveals the planar nature of the molecule and the presence of intermolecular hydrogen bonds and π-π interactions, providing insights into its solid-state packing and potential interactions with biological targets. []

Relevance: This compound shares the urea moiety with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, highlighting the significance of this functional group in designing molecules with potential biological activity. The presence of a thiadiazole ring and a bromobenzoyl group in this compound, compared to the acetylphenyl group in the target compound, underscores the diversity of chemical structures that can be explored while retaining a urea moiety, potentially influencing their specific interactions with biological targets. []

1-(4-Chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound, synthesized from a thiadiazole derivative and a chlorobenzoyl isocyanate, demonstrates promising fungicidal activity against various plant pathogens. Its structure, characterized by spectroscopic methods, suggests the importance of the thiadiazole and pyridine rings in its biological activity. []

Relevance: This compound, while structurally different from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, also incorporates a urea moiety. Comparing their structures and activities could provide insights into the influence of the thiadiazole and pyridine rings in this compound versus the acetylphenyl group in the target compound, on their respective biological profiles. []

1-(4-Chlorophenyl)-3-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound, structurally characterized by X-ray diffraction, shows good fungicidal activity against various plant pathogens. Its crystal structure reveals the planar nature of the molecule and the presence of intermolecular hydrogen bonds and π-π interactions, suggesting potential binding modes with biological targets. []

Relevance: This compound is structurally related to 1-(4-Acetylphenyl)-3-(propan-2-yl)urea due to the shared urea moiety. The presence of a thiadiazole ring and a chlorophenyl group in this compound, as opposed to the acetylphenyl group in the target compound, highlights the possibility of exploring different aromatic substituents and their impact on biological activity, particularly in the context of fungicidal properties. []

1-(4-Bromo­benzo­yl)-3-(5-trifluoro­methyl-1,3,4-thia­diazol-2-yl)urea

Compound Description: This compound, containing a thiadiazole ring linked to a urea moiety and a bromobenzoyl group, has been structurally characterized by X-ray crystallography. The crystal structure reveals the planar configuration of the urea linkage and the presence of both classical and non-classical hydrogen bonds. []

Relevance: This compound shares the urea moiety with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. The presence of a thiadiazole ring, a trifluoromethyl group, and a bromobenzoyl group in this compound, compared to the acetylphenyl group in the target compound, underscores the vast chemical space that can be explored while retaining a urea moiety, potentially affecting their respective biological activities and pharmacological properties. []

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound contains a thiadiazole ring linked to a urea moiety and a methylbenzoyl group. Its crystal structure, determined by X-ray diffraction, reveals the planar configuration of the urea linkage and the presence of intermolecular N—H⋯O hydrogen bonds, providing insights into its solid-state packing and potential for interactions with biological targets. []

Relevance: This compound is structurally related to 1-(4-Acetylphenyl)-3-(propan-2-yl)urea by the shared urea moiety. The presence of a thiadiazole ring and a methylbenzoyl group in this compound, compared to the acetylphenyl group in the target compound, highlights the possibility of exploring variations in aromatic substituents and their influence on biological activity. []

6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One

Compound Description: This compound incorporates a pyrimidine ring and a naphthalene moiety. It has been synthesized and characterized, with preliminary studies suggesting potential antimicrobial activity, likely attributed to the presence of chlorine and hydroxyl substituents. []

Relevance: While structurally distinct from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, this compound showcases the exploration of different heterocyclic systems, such as the pyrimidine and naphthalene rings, for potential biological activities. Comparing their structures and properties could provide insights into the impact of these structural variations on their respective biological profiles. []

1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol (P7C3)

Compound Description: P7C3 is a small molecule that acts as a nicotinamide phosphoribosyltransferase (Nampt) activator. It has demonstrated cardioprotective effects in diabetic hearts by rescuing NADH/NAD+ ratios and upregulating protective signaling pathways. []

Relevance: While P7C3 differs structurally from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, both compounds share a propan-2-ol group, albeit connected to different parts of the molecules. This shared structural element allows for comparing their respective structure-activity relationships and exploring the impact of modifications to this group on their biological activity. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor. It has demonstrated hypophagic effects in vivo and exhibits a ligand-dependent functional antagonism in the cerebellum, making it a potential therapeutic target for CNS diseases. []

Relevance: PSNCBAM-1 is structurally related to 1-(4-Acetylphenyl)-3-(propan-2-yl)urea through the shared urea moiety. The different aromatic substituents and the presence of a pyrrolidine ring in PSNCBAM-1, compared to the acetylphenyl group in the target compound, highlight the potential for structural variations around the urea core to target different pharmacological profiles. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor, specifically targeting the FLT3-ITD mutant commonly found in AML patients. It exhibits strong inhibitory effects against FLT3-ITD and associated oncogenic mutations, inducing apoptosis and significantly suppressing tumor growth in xenograft models. []

Relevance: CHMFL-FLT3-213 shares the urea moiety with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. Despite the significant difference in their core structures, the presence of a urea group in both compounds allows for comparison of their structure-activity relationships and highlights the potential of this functional group in designing molecules with diverse biological activities. []

(2RS)-2-(2,4-Difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (Iodiconazole)

Compound Description: Iodiconazole is a triazole antifungal agent used to treat various fungal infections. Its crystal structure reveals the presence of an intramolecular hydrogen bond and weak intermolecular interactions, providing insights into its solid-state packing and potential interactions with biological targets. []

Relevance: Iodiconazole shares a propan-2-ol group with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, albeit connected to a different part of the molecule. This shared structural element, despite the different core structures and pharmacological profiles, offers a point of comparison for studying the impact of modifications to this group on their respective interactions with biological targets. []

1‐ethyl‐3‐(thiazol‐2‐yl)urea derivatives

Compound Description: This class of compounds represents a series of novel ethylurea derivatives designed as potential Escherichia coli DNA gyrase inhibitors. The library of compounds was evaluated for their inhibitory activity, and several benzo[1,2-d]thiazoles exhibited potent inhibition in the low micromolar range. []

Relevance: These 1-ethyl-3-(thiazol-2-yl)urea derivatives, while structurally distinct from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, highlight the importance of exploring diverse heterocyclic systems and substituents in the search for novel antibacterial agents. The presence of the urea moiety in both the target compound and these derivatives suggests a potential avenue for further investigation and modification. []

2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one

Compound Description: This compound, containing a thiophene ring and a brominated propanone moiety, has been characterized by X-ray crystallography. Its crystal structure reveals molecular disorder and the presence of intermolecular hydrogen bonds and π-π stacking interactions. []

Relevance: Although this compound differs structurally from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, both share a propanone moiety, albeit with different substitutions. Comparing their structures and properties could provide insights into the effects of different substituents on their respective biological profiles and potential applications. []

1-Phenyl-3-(propan-2-yl)-1,2-dihydro- pyrazol-5-one and 1-Phenyl-3-(propan-2-yl)pyrazol-5-ol

Compound Description: These two compounds are tautomers, highlighting the potential for structural diversity within a single chemical entity. Their existence showcases the importance of considering tautomeric forms when studying the structure and reactivity of organic molecules. []

Relevance: These tautomers, while structurally distinct from 1-(4-Acetylphenyl)-3-(propan-2-yl)urea, share a propan-2-yl substituent. This commonality, despite the different core structures, allows for a comparative analysis of their respective structure-activity relationships and highlights the potential for exploring structural variations while retaining specific side chains for targeting desired biological activities. []

AT9283 (1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea)

Compound Description: AT9283 is a known anticancer agent that has been further investigated for its potential therapeutic effects on allergic disorders. It inhibits Syk kinase, a key player in mast cell activation, leading to the suppression of mast cell degranulation and inflammatory cytokine release. AT9283 effectively inhibits passive cutaneous anaphylaxis (PCA) in mice, highlighting its potential as a new drug for alleviating IgE-mediated allergic reactions. []

Relevance: AT9283 shares a urea moiety with 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. Despite the substantial differences in their core structures, the shared urea group emphasizes its versatility as a building block in medicinal chemistry, contributing to various biological activities. This comparison underscores the importance of exploring diverse chemical structures incorporating a urea moiety to develop novel therapeutics. []

Properties

CAS Number

72531-19-2

Product Name

1-(4-Acetylphenyl)-3-(propan-2-yl)urea

IUPAC Name

1-(4-acetylphenyl)-3-propan-2-ylurea

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-8(2)13-12(16)14-11-6-4-10(5-7-11)9(3)15/h4-8H,1-3H3,(H2,13,14,16)

InChI Key

TYNBENCIDTUZFW-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.